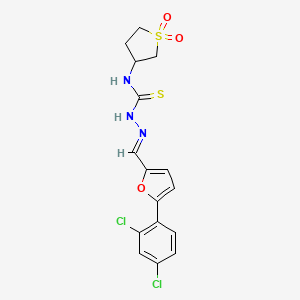![molecular formula C16H15NO5S B3863646 3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B3863646.png)
3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone
説明
3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone, also known as NPSB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPSB is a sulfonated ketone that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
作用機序
The mechanism of action of 3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone involves the formation of a covalent bond between the sulfonate group of 3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone and the sulfhydryl group of cysteine residues in proteins. This covalent bond formation leads to the formation of a stable adduct, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not significantly alter the enzymatic activity of proteins or affect protein folding. However, the covalent bond formation between 3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone and cysteine residues can alter the conformation of proteins, which can affect their binding properties.
実験室実験の利点と制限
One of the advantages of using 3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone in lab experiments is its high selectivity for cysteine residues in proteins. This selectivity allows for the specific labeling of cysteine residues in proteins, which can be useful in studying protein-protein interactions. However, one of the limitations of using 3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone is its relatively low quantum yield, which can limit its sensitivity in fluorescence-based experiments.
将来の方向性
There are several future directions for the use of 3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone in scientific research. One potential application is the development of 3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone-based biosensors for the detection of cysteine-rich proteins in biological samples. Another potential direction is the use of 3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone in the study of protein-protein interactions and the development of new protein-based therapies. Additionally, the synthesis of new derivatives of 3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone with improved properties and selectivity could lead to new applications in scientific research.
科学的研究の応用
3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone has been widely used in scientific research due to its unique properties and potential applications. It is commonly used as a fluorescent probe to detect sulfhydryl groups in proteins and as a labeling reagent for peptides and proteins. 3-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone has also been used to study the binding properties of various proteins, including enzymes and antibodies.
特性
IUPAC Name |
3-(4-nitrophenyl)sulfonyl-4-phenylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-12(18)16(11-13-5-3-2-4-6-13)23(21,22)15-9-7-14(8-10-15)17(19)20/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKMPYQTVOVJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)sulfonyl-4-phenylbutan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



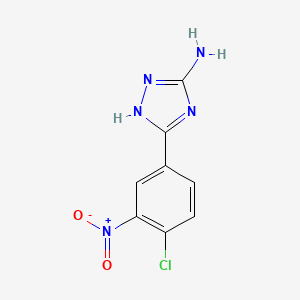
![6-(4-acetyl-1-piperazinyl)-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3863574.png)
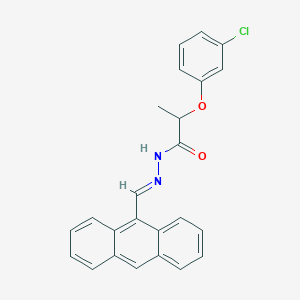
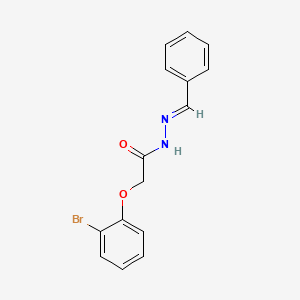
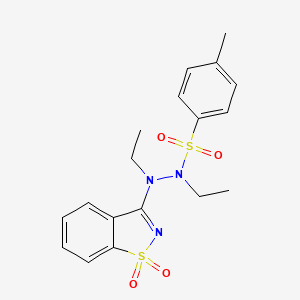
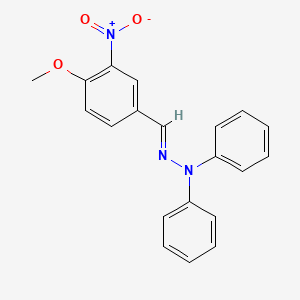

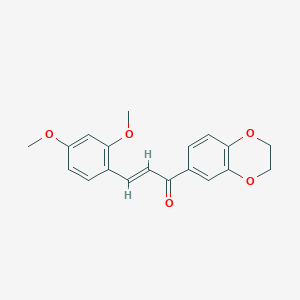
![N-allyl-3-{2-[3-(allyloxy)benzylidene]hydrazino}-3-oxopropanamide](/img/structure/B3863616.png)
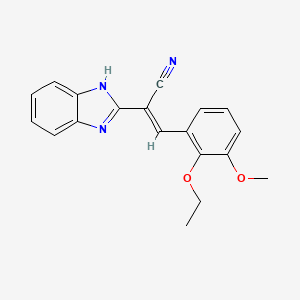
![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B3863629.png)
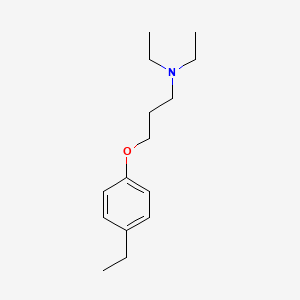
![methyl 2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3863642.png)
